3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-26 is a small molecular drug developed by F. Hoffmann-La Roche AG. It is known for its therapeutic applications, particularly as a metabotropic glutamate receptor 2/3 antagonist . This compound has garnered significant attention in the scientific community due to its potential in treating various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25435285-Compound-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by the developing company. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This typically involves the use of organic solvents and catalysts to facilitate the reaction.
Functional group modifications: Various reagents are used to introduce or modify functional groups on the core structure.
Purification: Techniques such as chromatography are employed to purify the final product.
Industrial Production Methods
Industrial production of PMID25435285-Compound-26 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
PMID25435285-Compound-26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
PMID25435285-Compound-26 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving metabotropic glutamate receptors.
Biology: It helps in understanding the role of glutamate receptors in cellular signaling and neurotransmission.
Medicine: It has potential therapeutic applications in treating neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
Industry: It can be used in the development of new drugs targeting glutamate receptors.
Mechanism of Action
The mechanism of action of PMID25435285-Compound-26 involves its interaction with metabotropic glutamate receptors 2 and 3. By antagonizing these receptors, the compound modulates neurotransmission and signaling pathways in the brain. This modulation can lead to therapeutic effects in conditions like schizophrenia and depression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID25435285-Compound-26 include other metabotropic glutamate receptor antagonists such as:
- LY341495
- MPEP
- PHCCC
Uniqueness
What sets PMID25435285-Compound-26 apart from other similar compounds is its specific binding affinity and selectivity for metabotropic glutamate receptors 2 and 3. This unique profile makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C24H15N3O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[2-oxo-8-(2-phenylethynyl)-1,3-dihydro-1,5-benzodiazepin-4-yl]benzonitrile |
InChI |
InChI=1S/C24H15N3O/c25-16-19-7-4-8-20(13-19)22-15-24(28)27-23-14-18(11-12-21(23)26-22)10-9-17-5-2-1-3-6-17/h1-8,11-14H,15H2,(H,27,28) |
InChI Key |
YQYIKKPJWMTPST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)C#CC3=CC=CC=C3)NC1=O)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.